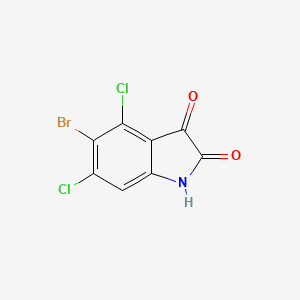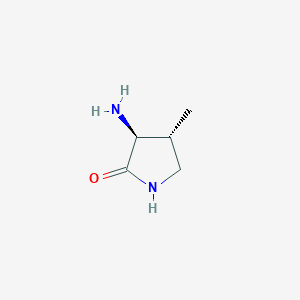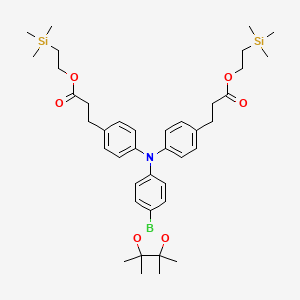
Bis(2-(trimethylsilyl)ethyl) 3,3'-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate is a complex organic compound that features both trimethylsilyl and dioxaborolane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate typically involves multiple steps:
Formation of the dioxaborolane group: This can be achieved through the reaction of phenylboronic acid with pinacol in the presence of a catalyst.
Introduction of the trimethylsilyl group: This step involves the reaction of an appropriate precursor with trimethylsilyl chloride in the presence of a base.
Coupling reactions: The final step involves coupling the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl groups.
Reduction: Reduction reactions can occur at the dioxaborolane groups.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethylsilyl groups can lead to the formation of silanols, while reduction of the dioxaborolane groups can yield boronic acids.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine
Drug Delivery: Its unique structure allows it to be used in the design of drug delivery systems, improving the targeting and release of therapeutic agents.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism by which Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In drug delivery, it interacts with biological membranes and releases therapeutic agents in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: Another compound featuring dioxaborolane groups, used in similar applications.
Trimethylsilyl chloride: A simpler compound with trimethylsilyl groups, used in organic synthesis.
Uniqueness
Bis(2-(trimethylsilyl)ethyl) 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))dipropanoate is unique due to its combination of trimethylsilyl and dioxaborolane groups, which confer distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C40H58BNO6Si2 |
|---|---|
Molecular Weight |
715.9 g/mol |
IUPAC Name |
2-trimethylsilylethyl 3-[4-[N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]phenyl]propanoate |
InChI |
InChI=1S/C40H58BNO6Si2/c1-39(2)40(3,4)48-41(47-39)33-17-23-36(24-18-33)42(34-19-11-31(12-20-34)15-25-37(43)45-27-29-49(5,6)7)35-21-13-32(14-22-35)16-26-38(44)46-28-30-50(8,9)10/h11-14,17-24H,15-16,25-30H2,1-10H3 |
InChI Key |
CMKCWKAUUCOFSN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)CCC(=O)OCC[Si](C)(C)C)C4=CC=C(C=C4)CCC(=O)OCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


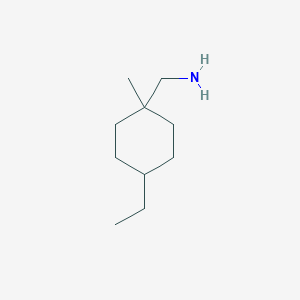






![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
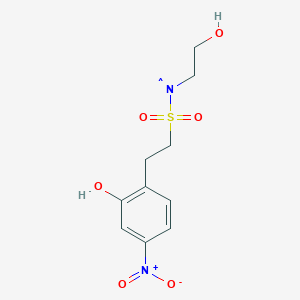
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
